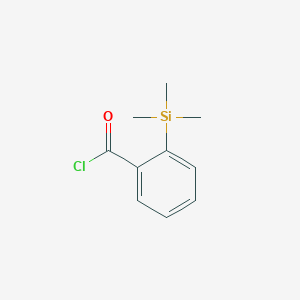
2-(Trimethylsilyl)benzoyl chloride
説明
2-(Trimethylsilyl)benzoyl chloride is a silicon-substituted derivative of benzoyl chloride, featuring a trimethylsilyl (-Si(CH₃)₃) group at the ortho position of the aromatic ring. This modification introduces unique steric and electronic properties, distinguishing it from other benzoyl chloride derivatives. The trimethylsilyl group is both bulky and weakly electron-donating due to the σ-π conjugation of silicon, which can influence reactivity in acylations and nucleophilic substitutions.
特性
CAS番号 |
100475-98-7 |
|---|---|
分子式 |
C10H13ClOSi |
分子量 |
212.75 g/mol |
IUPAC名 |
2-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChIキー |
CLMNKQSTJHNSMB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
同義語 |
Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
準備方法
合成経路と反応条件
トレチノイントコフェリルは、全トランスレチノイン酸(トレチノイン)とα-トコフェロール(ビタミンE)をエステル化することによって合成されます。 反応は通常、トレチノインをジクロロメタンなどの適切な溶媒に溶解し、続いてα-トコフェロールと触媒を加えてエステル化を促進することによって行われます 。 そして、反応混合物を加熱と撹拌などのエステル形成を促進する条件にさらします。
工業的製造方法
工業的設定では、トレチノイントコフェリルの製造は、高収率と純度を確保するために、制御された条件下での大規模なエステル化プロセスが含まれます。 反応は、温度と圧力制御システムを備えた反応器で行われます。 反応後、生成物はクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます .
化学反応の分析
科学研究への応用
トレチノイントコフェリルは、科学研究において幅広い用途があります。
化学: レチノイド化合物の光安定性と酸化分解に関する研究に使用されています.
生物学: この化合物は、細胞の増殖と分化、特に皮膚線維芽細胞への影響について調査されています.
科学的研究の応用
Tretinoin tocoferil has a wide range of scientific research applications:
Chemistry: It is used in studies related to photostability and oxidative degradation of retinoid compounds.
Medicine: Tretinoin tocoferil is used in the treatment of skin conditions such as acne, photoaging, and skin ulcers. .
作用機序
トレチノイントコフェリルは、二重作用機序によって効果を発揮します。
トレチノイン: 細胞のターンオーバーを促進し、毛包上皮細胞の凝集を減少させ、新しいざ瘡病変の形成を防ぎます。
トコフェリル: 抗酸化剤として作用し、フリーラジカルを中和することによって細胞を酸化ストレスから保護します。
相乗効果: トレチノインとトコフェリルの組み合わせにより、より良い浸透と効力が実現し、ざ瘡と老化の根本原因に対処しながら、総合的な皮膚の健康を促進します.
類似化合物との比較
Structural and Electronic Effects of Substituents
The reactivity and applications of substituted benzoyl chlorides are heavily influenced by the nature of their substituents. Below is a comparative analysis:
2-(Trifluoromethyl)benzoyl Chloride
- Substituent : Trifluoromethyl (-CF₃) at the ortho position.
- Electronic Effects : Strong electron-withdrawing via inductive effects, reducing electron density at the carbonyl carbon.
- Reactivity : Enhanced electrophilicity accelerates nucleophilic acyl substitution, making it valuable in synthesizing agrochemicals and pharmaceuticals under stringent regulatory frameworks .
- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors).
Benzoyl Chloride, 2-(Methylthio)-
- Substituent : Methylthio (-SCH₃) at the ortho position.
- Electronic Effects : Weak electron-donating via sulfur’s lone pairs, slightly deactivating the carbonyl.
- Reactivity : Moderate electrophilicity; used in thioether-linked polymer precursors and specialty chemicals. Market projections indicate growth in Asia-Pacific due to industrial demand .
2-Fluoro-3-(Trifluoromethyl)benzoyl Chloride
- Substituent : Fluorine and trifluoromethyl groups at adjacent positions.
- Electronic Effects : Combined electron-withdrawing effects increase carbonyl polarization, enhancing reactivity toward amines and alcohols.
- Applications : Building block for fluorinated liquid crystals and bioactive molecules .
2-(Chlorothio)-benzoyl Chloride
- Substituent : Chlorothio (-SCl) at the ortho position.
- Reactivity: Dual electrophilic sites (carbonyl and SCl) enable diverse transformations, including thioesterifications.
2-(Trimethylsilyl)benzoyl Chloride
- Substituent : Trimethylsilyl (-Si(CH₃)₃) at the ortho position.
- Electronic Effects : Weak electron-donating and steric shielding reduce carbonyl reactivity compared to -CF₃ analogs.
- Applications : Likely used in silicon-containing polymer synthesis or as a protecting group in multistep organic reactions.
Comparative Data Table
Reactivity in Reductive Pathways
Electrochemical studies on benzoyl chloride derivatives reveal substituent-dependent mechanisms. For example:
- Benzoyl chloride (unsubstituted): Reduces to stilbene dibenzoate via radical coupling in acetonitrile .
- Benzoyl fluoride : Forms benzyl benzoate via stabilized anion radicals, a pathway mimicked by benzoyl chloride in the presence of pyridine .
- This compound : Expected to exhibit slower radical coupling due to steric hindrance, favoring alternative pathways like anion radical stabilization.
Market and Regulatory Considerations
- 2-(Trifluoromethyl)benzoyl chloride : Dominates in pharmaceuticals, subject to strict environmental and safety regulations .
- Benzoyl chloride, 2-(methylthio)- : Growing demand in emerging markets, with cost-effective production in China .
- This compound : Likely a niche product with specialized applications, requiring compliance with silicon-handling protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


